molecular formula C12H7Cl2F3N2O2 B10911812 1-(2,4-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

1-(2,4-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B10911812
M. Wt: 339.09 g/mol
InChI Key: AORVAVBSVBJCHE-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

The synthesis of 1-(2,4-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions. Subsequent steps involve the introduction of the dichlorobenzyl and trifluoromethyl groups under specific reaction conditions. Industrial production methods may utilize optimized reaction conditions and catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(2,4-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The dichlorobenzyl and trifluoromethyl groups can participate in substitution reactions, where other functional groups replace them under suitable conditions.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(2,4-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The dichlorobenzyl and trifluoromethyl groups play a crucial role in its binding affinity and reactivity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activities, leading to its observed effects.

Comparison with Similar Compounds

When compared to similar compounds, 1-(2,4-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid stands out due to its unique combination of functional groups. Similar compounds include:

  • 1-(2,4-Dichlorobenzyl)-4-piperidinol
  • 1-(2,4-Dichlorobenzyl)piperazine
  • 2,4-Dichlorobenzyl chloride

These compounds share structural similarities but differ in their specific functional groups and reactivity, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C12H7Cl2F3N2O2

Molecular Weight

339.09 g/mol

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C12H7Cl2F3N2O2/c13-7-2-1-6(9(14)3-7)4-19-5-8(11(20)21)10(18-19)12(15,16)17/h1-3,5H,4H2,(H,20,21)

InChI Key

AORVAVBSVBJCHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN2C=C(C(=N2)C(F)(F)F)C(=O)O

Origin of Product

United States

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